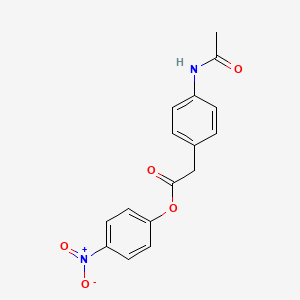
4-Nitrophenyl (4-acetamidophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (4-acetamidophenyl)acetate is an organic compound that features both nitro and acetamido functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl (4-acetamidophenyl)acetate can be synthesized through a multi-step process involving the nitration of phenol to produce 4-nitrophenol, followed by the acetylation of 4-aminophenol. The nitration of phenol typically involves the use of dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol is then reduced to 4-aminophenol using hydrogen gas in the presence of a palladium catalyst (Pd/C) and acetic anhydride . Finally, the 4-aminophenol is acetylated to form 4-acetamidophenyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as mechanochemical hydrogenation, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Acetylation: The amino group can be acetylated using acetic anhydride to form the acetamido group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst (Pd/C), acetic anhydride.
Acetylation: Acetic anhydride.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-Aminophenol.
Acetylation: 4-Acetamidophenyl acetate.
Hydrolysis: 4-Nitrophenol and acetic acid.
Scientific Research Applications
4-Nitrophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (4-acetamidophenyl)acetate involves its interaction with specific enzymes and molecular targets. For example, as a substrate for esterase and lipase enzymes, it undergoes hydrolysis to produce 4-nitrophenol and acetic acid . The hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-Nitrophenyl (4-acetamidophenyl)acetate.
4-Aminophenol: An intermediate in the synthesis of this compound.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic that shares structural similarities with this compound.
Uniqueness
This compound is unique due to its combination of nitro and acetamido functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo specific enzymatic reactions makes it valuable in biochemical research and industrial applications.
Properties
CAS No. |
113180-64-6 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C16H14N2O5/c1-11(19)17-13-4-2-12(3-5-13)10-16(20)23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
BBPLTMJBENPNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


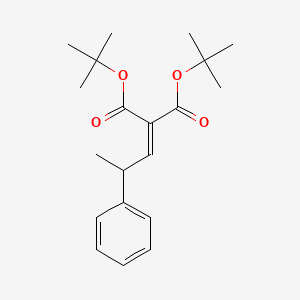
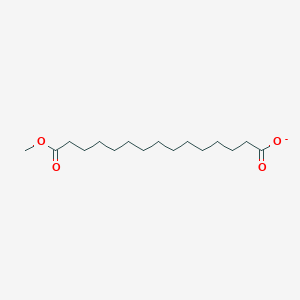
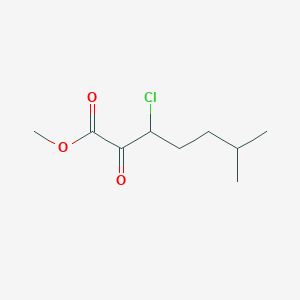
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)
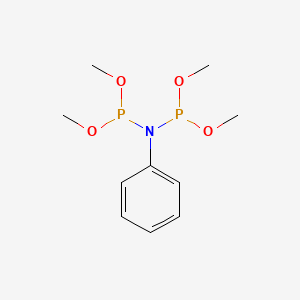

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
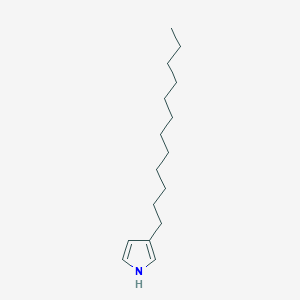
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
